CUDC-907 - 1339928-25-4

CUDC-907

Catalog Number: EVT-287781
CAS Number: 1339928-25-4
Molecular Formula: C23H24N8O4S
Molecular Weight: 508.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CUDC-907, also known as Fimepinostat, is a first-in-class, orally bioavailable small molecule designed as a dual inhibitor of histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks) [, ]. This dual functionality stems from integrating a HDAC inhibitory functionality into a PI3K inhibitor pharmacophore []. CUDC-907 displays potent inhibition against Class I PI3K subtypes (α, β, and δ) [, , ] and Class I and II HDAC subtypes [, ]. It exhibits anti-tumor activity in a wide range of preclinical cancer models, especially those driven by MYC [, ]. CUDC-907 is currently under investigation in various clinical trials for hematologic malignancies, solid tumors, and other conditions [, , , , , , , ].

Mechanism of Action

CUDC-907 exerts its anticancer activity through the dual inhibition of HDACs and PI3Ks, leading to disruption of multiple oncogenic signaling networks [].

HDAC Inhibition: CUDC-907 inhibits HDACs, enzymes responsible for removing acetyl groups from histone proteins, resulting in increased histone acetylation []. This, in turn, alters the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair [, , ].

PI3K Inhibition: CUDC-907 directly inhibits PI3K, a key regulator of cell growth, proliferation, and survival []. This inhibition disrupts the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and increased apoptosis [, , ].

  • MYC Suppression: CUDC-907 downregulates MYC, a crucial oncogene often overexpressed in various cancers []. This effect is mediated by both HDAC and PI3K inhibition, impacting MYC transcription and protein stability [].
  • Apoptosis Induction: CUDC-907 induces apoptosis through multiple mechanisms, including upregulation of pro-apoptotic proteins like BIM, downregulation of anti-apoptotic proteins like MCL-1 and BCL-2, and induction of DNA damage [, , , ].
  • Cell Cycle Arrest: CUDC-907 induces cell cycle arrest primarily at the G2/M phase, inhibiting cell proliferation [, ].
  • Microenvironment Modulation: CUDC-907 may also impact the tumor microenvironment by impairing cytokine and chemokine production, suggesting potential anti-angiogenic activity [].
Applications
  • HIV-1 Latency Reversal: CUDC-907 effectively reverses HIV-1 latency in latently infected cell lines and CD4+ T cells from HIV-1-infected donors on antiretroviral therapy [].
  • Cushing's Disease: CUDC-907 inhibits corticotroph tumor ACTH secretion and growth in vitro and in vivo, suggesting its potential as a therapy for Cushing's disease [].
  • Keloid Treatment: CUDC-907 reverses the pathological phenotype of keloid fibroblasts in vitro and in vivo by inhibiting the PI3K/Akt/mTOR pathway and HDAC2 [].
  • Bone Marrow Adipocyte Differentiation: CUDC-907 promotes bone marrow adipocytic differentiation through HDAC inhibition and cell cycle regulation [].

Imatinib

Relevance: In several studies, Imatinib was used in combination with CUDC-907 to assess synergistic effects against CML. The combination demonstrated significantly more cytotoxicity than either drug alone, particularly against BCR-ABL positive cell lines and patient samples, including those with the T315I mutation. This suggests a potential for enhancing efficacy in ABL TKI-resistant cells. [, , ].

Nilotinib

Relevance: The combination of Nilotinib and CUDC-907 was investigated in vitro using Nilotinib-resistant K562 cells []. Although the study focused on demonstrating the efficacy of CUDC-907 in this resistant model, the combination strategy is relevant for potential use in overcoming Nilotinib resistance.

Dasatinib

Relevance: Although not directly combined with CUDC-907 in the provided studies, Dasatinib is mentioned alongside Nilotinib as a second-generation BCR-ABL TKI that CML patients can develop resistance to []. This suggests a potential area for future research exploring the synergistic effects of combining CUDC-907 with Dasatinib in the context of Dasatinib-resistant CML.

Ponatinib

Relevance: Studies demonstrated a synergistic cytotoxic effect when combining Ponatinib with CUDC-907 in T315I-positive Ba/F3 cells, exceeding the efficacy of each drug alone. This combination was also effective in vivo, inhibiting tumor growth in a mouse xenograft model using Ba/F3 T315I mutant cells []. These findings highlight the potential of this combination therapy for treating TKI-resistant CML, especially those harboring the T315I mutation.

Gilteritinib

Relevance: Research suggests that combining Gilteritinib with CUDC-907 can counteract this resistance mechanism [, ]. CUDC-907 was shown to abolish Gilteritinib-induced FLT3 expression in AML cell lines and patient samples. The combination showed synergistic antileukemic effects, including potent synergistic apoptosis induction and superior antileukemic activity. [, ]. This combination therapy shows promise for enhancing the efficacy of Gilteritinib and potentially overcoming resistance in FLT3-mutated AML.

Venetoclax

Relevance: Combining Venetoclax with CUDC-907 has demonstrated synergistic antileukemic effects in preclinical models of AML and DLBCL. The combination exhibited greater potency than either agent alone, particularly in Venetoclax-refractory DLBCL cell lines and AML cells, including those resistant to Venetoclax. [, , ]. This suggests that CUDC-907 may enhance the sensitivity of cancer cells to Venetoclax, potentially overcoming resistance mechanisms and improving treatment outcomes.

Panobinostat

Relevance: Panobinostat is mentioned alongside CUDC-907 as an HDAC inhibitor with potential in treating NUT midline carcinoma (NMC) []. While CUDC-907 demonstrated superior potency in vitro, Panobinostat also exhibited significant efficacy, suggesting that HDAC inhibition plays a crucial role in targeting this malignancy. Additionally, in another study, panobinostat was used as a single-agent HDAC inhibitor in comparison to CUDC-907, demonstrating that CUDC-907 had more potent activity against MYC-dependent cancers [].

Pictilisib

Relevance: Similar to panobinostat, pictilisib was used as a comparator to CUDC-907, demonstrating the superior efficacy of CUDC-907 as a single agent against MYC-dependent cancers due to its dual inhibition of both HDAC and PI3K [].

Romidepsin

Relevance: Romidepsin was explored in combination with CUDC-907 as a potential strategy to restore progesterone receptor (PR) expression in endometrial cancer (EC) cells []. While both single agents showed efficacy in enhancing PR expression and inhibiting EC cell proliferation, the combination demonstrated additive or synergistic effects. This highlights the potential of combining different HDAC inhibitors with CUDC-907 to achieve enhanced therapeutic benefits in certain cancers.

5-Fluorouracil (5-FU)

Relevance: Combining CUDC-907 with 5-FU demonstrated significantly enhanced anti-tumor activity against several CRC cell lines compared to either agent alone []. The combination exhibited synergistic effects, including increased apoptosis and necrosis, suppressed colony formation, and cell cycle arrest. This research suggests that CUDC-907 can potentially enhance the efficacy of 5-FU in treating CRC.

Properties

CAS Number

1339928-25-4

Product Name

CUDC-907

IUPAC Name

N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide

Molecular Formula

C23H24N8O4S

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32)

InChI Key

JOWXJLIFIIOYMS-UHFFFAOYSA-N

SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

CUDC907; CUDC 907; CUDC-907; fimepinostat;

Canonical SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.